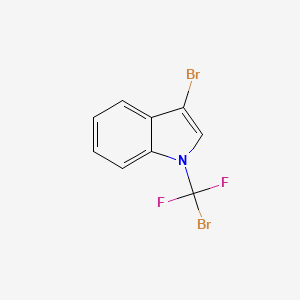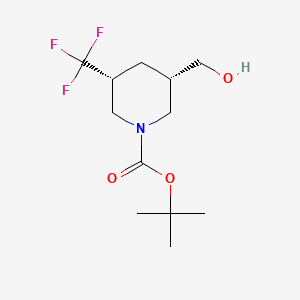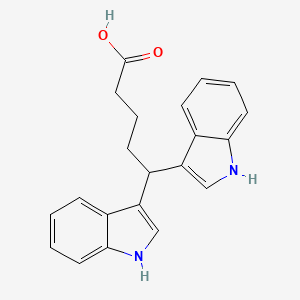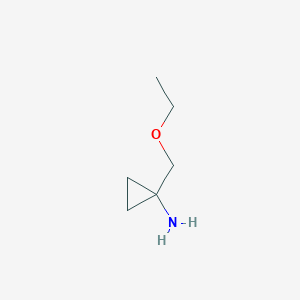
1-(Ethoxymethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)cyclopropan-1-amine is an organic compound with the molecular formula C6H13NO. It features a cyclopropane ring substituted with an ethoxymethyl group and an amine group.
Preparation Methods
The synthesis of 1-(Ethoxymethyl)cyclopropan-1-amine typically involves the reaction of cyclopropane derivatives with ethoxymethylating agents. One common method is the nucleophilic substitution reaction where a cyclopropane derivative reacts with an ethoxymethyl halide in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
1-(Ethoxymethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions
Major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-(Ethoxymethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring is highly strained, making it reactive and capable of forming covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific proteins or enzymes .
Comparison with Similar Compounds
1-(Ethoxymethyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives such as:
Cyclopropylamine: Similar in structure but lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
Ethylcyclopropane: Lacks the amine group, limiting its reactivity in biological systems.
Cyclopropanemethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity
The presence of both the ethoxymethyl and amine groups in this compound makes it unique and highly versatile for various applications.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(ethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-2-8-5-6(7)3-4-6/h2-5,7H2,1H3 |
InChI Key |
HVHWGPDMFDCKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


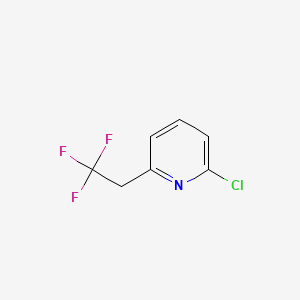

![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
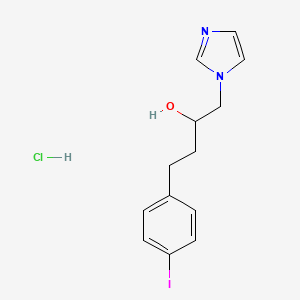
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
